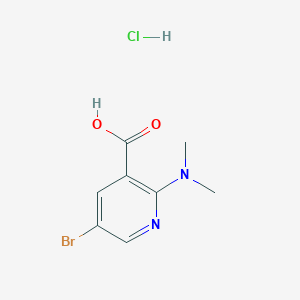

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride

Description

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c1-11(2)7-6(8(12)13)3-5(9)4-10-7;/h3-4H,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKRECDDRGKDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride typically involves the bromination of nicotinic acid followed by the introduction of a dimethylamino group. One common method involves the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out at elevated temperatures, and the product is isolated and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Pharmacological Applications

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is primarily recognized for its role as a pharmacological agent. Its structural features allow it to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and have implications in various neurological disorders.

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to this compound can act as positive allosteric modulators of the α4β2 nicotinic acetylcholine receptor. Such modulation can enhance synaptic transmission and has potential therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Table 1: Comparative Analysis of Nicotinic Receptor Modulators

| Compound Name | Receptor Type | Modulation Effect | Therapeutic Potential |

|---|---|---|---|

| This compound | α4β2 | Positive Allosteric Modulator | Alzheimer's, Schizophrenia |

| Desformylflustrabromine | α4β2 | Positive Allosteric Modulator | Cognitive Enhancement |

| Other DMA derivatives | Various | Varies | Antihistaminic, Antidepressant |

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Its derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

Efficacy Against Resistant Strains

In a study examining the antimicrobial activity of various nicotinic acid derivatives, this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its utility in combating antibiotic-resistant infections .

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA ATCC 43300 | 7.81 µg/mL |

| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL |

| Other derivatives | Various Gram-positive strains | Varies |

Synthesis and Structural Studies

The synthesis of this compound involves condensation reactions that yield a variety of derivatives with modified biological activities. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to nicotinic receptors, providing insights into its mechanism of action at the molecular level . Such studies are crucial for guiding further modifications to enhance efficacy and selectivity.

Table 3: Binding Affinities from Molecular Docking Studies

| Compound Name | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | α4β2 nAChR | -9.5 |

| Desformylflustrabromine | α4β2 nAChR | -8.7 |

Conclusion and Future Directions

The applications of this compound span several domains including pharmacology, antimicrobial research, and synthetic chemistry. Its ability to modulate nicotinic receptors and exhibit antimicrobial properties positions it as a candidate for further investigation in drug development.

Future research should focus on:

- In vivo studies to assess the therapeutic efficacy in animal models.

- Exploration of novel derivatives to enhance selectivity and reduce side effects.

- Clinical trials to evaluate safety and effectiveness in human populations.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Similarity scores (0–1 scale) derived from structural and functional group comparisons in chemical databases .

†Molecular weight calculated for the hydrochloride salt.

Substituent Effects and Functional Group Analysis

- Dimethylamino vs. Methoxy/Methylthio Groups: The dimethylamino group in the target compound introduces strong electron-donating effects, enhancing solubility in polar solvents.

- Ester vs. Carboxylic Acid: Methyl 2-amino-5-bromopyridine-3-carboxylate (similarity score 0.93) replaces the carboxylic acid with an ester, increasing volatility but reducing acidity, which may limit its utility in salt formation .

Biological Activity

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom : Enhances reactivity and biological activity.

- Dimethylamino group : Facilitates interactions with biological targets.

- Nicotinic acid moiety : Imparts properties relevant to nicotinic acetylcholine receptor (nAChR) interactions.

The biological activity of this compound primarily involves its interaction with nAChRs. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Biological Activity Overview

- Nicotinic Acetylcholine Receptor Interaction :

- Antimicrobial Activity :

- Cytotoxicity :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Partial agonist at α4β2-nAChRs | Antimicrobial, cytotoxic properties |

| 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid hydrochloride | Similar nAChR interaction | Moderate antibacterial activity |

| 2-Amino-5-bromonicotinic acid | nAChR antagonist | Limited antimicrobial effects |

This table highlights the unique position of this compound within a broader context of similar compounds, emphasizing its diverse biological activities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various nicotinic derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4.69 to 22.9 µM .

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological effects of this compound revealed its potential as a cognitive enhancer through modulation of nAChR activity. It was found to improve memory retention in animal models when administered at specific doses .

Q & A

Q. Basic Research Focus

- Analytical Techniques :

- NMR : Analyze ¹H/¹³C NMR to verify dimethylamino group integration (δ ~2.8–3.2 ppm for -N(CH₃)₂) and bromine-induced deshielding in the aromatic region .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (expected ~295–300 g/mol for free acid; +36.46 g/mol for HCl salt) .

- HPLC : Use C18 columns with UV detection (λ ~254 nm) for purity assessment; ≥95% purity is typical for research-grade material .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride stoichiometry .

What role does the dimethylamino group play in modulating the compound’s physicochemical properties and biological activity?

Advanced Research Focus

The dimethylamino group enhances solubility in polar solvents (e.g., water, DMSO) and may influence binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or charge interactions. For example, dimethylamino-substituted pyridines are known to act as kinase inhibitors by interacting with ATP-binding pockets . Stability studies under varying pH (e.g., 1–10) are critical, as protonation of the dimethylamino group affects solubility and degradation kinetics .

How can researchers address challenges in synthesizing high-purity this compound?

Q. Methodological Focus

- Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to remove unreacted precursors .

- Byproduct Mitigation : Monitor bromine displacement reactions via TLC to minimize halogenated impurities. For persistent contaminants, ion-exchange resins can isolate the hydrochloride salt .

- Yield Optimization : Pre-activation of intermediates (e.g., using EDCI/HOBt for carboxylate coupling) improves reaction efficiency .

What are the key considerations for using this compound in enzyme inhibition assays or medicinal chemistry studies?

Q. Advanced Research Focus

- Solubility : Pre-dissolve in DMSO (≤10% v/v in buffer) to avoid precipitation in aqueous media. Hydrochloride salts may require pH adjustment (e.g., PBS at pH 7.4) .

- Biological Activity Screening : Test against panels of kinases or phosphatases (e.g., METAP2) due to structural similarity to known inhibitors .

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat S9 fractions) to evaluate potential for in vivo applications .

How does the bromine substituent influence reactivity in downstream derivatization?

Advanced Research Focus

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to generate analogs for structure-activity relationship (SAR) studies. Pd-catalyzed conditions (e.g., Pd(dba)₂, XPhos) are effective for aryl-aryl bond formation . Alternatively, nucleophilic substitution with amines or thiols can introduce functional groups for bioconjugation .

What analytical methods are recommended for stability profiling under varying storage conditions?

Q. Methodological Focus

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .

- Long-Term Storage : Store at –20°C in amber vials under nitrogen to prevent HCl loss and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.